フッ化ランタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lanthanum fluoride, also known as LaF3, is a compound of lanthanum and fluoride. It is a crystalline material that has a variety of applications in the field of chemistry. It is used in the synthesis of many compounds, in the production of catalysts, and in the detection of trace elements. In addition, it has been used in the development of new materials, such as optical and electronic devices.

科学的研究の応用

反射防止膜

フッ化ランタンは、反射防止膜の製造に使用されます . これらの膜は、モリブデンボート蒸着法を使用して基板上に堆積されます . 膜中の酸素不純物の存在は、その赤外線光学特性に影響を与える可能性があります . この用途は、特に高性能赤外線反射防止膜の開発において、光学分野で重要です .

赤外線温度測定

LaF₃は、赤外線温度測定において有望な用途を示しています . 赤外線温度測定は、工業プロセス制御、医療診断、および環境監視など、さまざまな分野で広く使用されている非接触温度測定方法です .

赤外線サーモグラフィー

LaF₃のもう1つの用途は、赤外線サーモグラフィーです . この技術は、物体の表面の熱放射のパターンを可視化および定量化するために使用されます。 これは、建物検査、電気検査、および熱損失計算で一般的に使用されています .

フッ化物ガラス光ファイバー

LaF₃は、フッ化物ガラス光ファイバーの製造に使用されます . これらのファイバーは、赤外線光の優れた伝送で知られており、電気通信用途に最適です

作用機序

Target of Action

Lanthanum fluoride (LaF3) primarily targets fluoride ions (F−) in various environments. It is used extensively in the removal of fluoride ions from water, acting as a highly selective adsorbent . In addition, it is used in the preparation of scintillation crystals, rare earth crystal laser materials, and fluoride glass optical fiber .

Mode of Action

The interaction of LaF3 with its targets involves ionic binding and precipitation of insoluble complexes within the lumen of the intestine, thereby preventing absorption of dietary phosphate . The fluoride ion removal is primarily driven by charge attraction, followed by protonation of the amino group and ion exchange with the hydroxyl group . Density functional theory (DFT) calculations reveal the selective mechanism of fluoride ion removal .

Biochemical Pathways

The biochemical pathways affected by LaF3 primarily involve the binding and removal of fluoride ions. The compound acts as a selective adsorbent, binding to fluoride ions and removing them from the system . This process is particularly important in water treatment, where LaF3 is used to reduce fluoride ion concentrations in contaminated water .

Result of Action

The primary result of LaF3 action is the effective removal of fluoride ions from various environments. For instance, in water treatment, LaF3 can significantly reduce fluoride ion concentrations . In the field of optics, LaF3 shows promising applications in infrared thermometry, infrared thermography, and fluoride glass optical fiber .

Action Environment

The action of LaF3 can be influenced by environmental factors such as pH. For example, at a pH over 8.3, the hydrolysis reaction of La3+ competes with LaF3 precipitation reaction, resulting in a low fluoride removal and a high retaining fluorine concentration . Therefore, the efficacy and stability of LaF3 can vary depending on the specific environmental conditions.

Safety and Hazards

将来の方向性

Lanthanum fluoride shows promising application in infrared thermometry, infrared thermography, and fluoride glass optical fiber . The large-scale industrial production of high-grade LaF3 may promote its applications in the infrared optical field, nuclear medicine, and high-energy physics . The operation parameters for coagulation removal of fluoride should be optimized in future works .

生化学分析

Biochemical Properties

Lanthanum fluoride plays a crucial role in biochemical reactions. It is used as an ion-specific fluoride detecting electrode in solutions

Cellular Effects

Some studies suggest that lanthanum-based compounds can exhibit luminescent properties, which could potentially influence cellular processes . The specific impact of lanthanum fluoride on cell signaling pathways, gene expression, and cellular metabolism remains unclear.

Molecular Mechanism

It is known that lanthanum fluoride has a unique crystal structure, with the lanthanum cation highly coordinated by nine fluorine atoms . This structure allows for the formation of Schottky defects and the free flow of fluoride ions, making the crystal unusually electrically conductive

Temporal Effects in Laboratory Settings

Studies have shown that lanthanum fluoride exhibits half-metallic ferromagnetism under high pressure, with large band gaps of 5.7–6.9 eV of the spin-up channel and high Curie temperatures of 673–505 K

Dosage Effects in Animal Models

There is limited information available on the dosage effects of lanthanum fluoride in animal models. While lanthanum compounds have been studied for their potential medical applications , specific studies on lanthanum fluoride’s dosage effects, threshold effects, and potential toxic or adverse effects at high doses are lacking.

Metabolic Pathways

Some studies suggest that lanthanum-based compounds may interact with glutathione and α-linolenic acid metabolism pathways

特性

| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum fluoride can be achieved by the reaction of Lanthanum oxide with Hydrogen fluoride gas.", "Starting Materials": [ "Lanthanum oxide", "Hydrogen fluoride gas" ], "Reaction": [ "The Lanthanum oxide is first weighed and placed in a reaction vessel.", "Hydrogen fluoride gas is then introduced into the reaction vessel.", "The reaction vessel is heated to a temperature of 500-600°C and maintained at this temperature for several hours.", "During the reaction, Lanthanum fluoride is formed as a white solid precipitate.", "The precipitate is then filtered and washed with water to remove any impurities.", "The final product is then dried in an oven at a temperature of 100°C." ] } | |

| 13709-38-1 | |

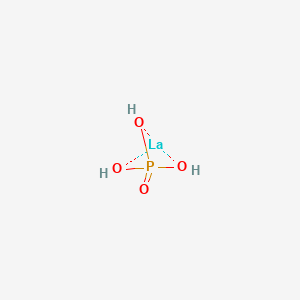

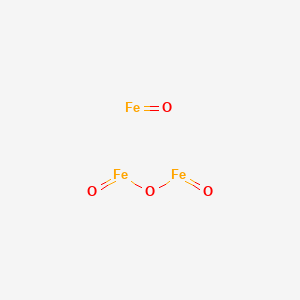

分子式 |

F3La |

分子量 |

195.9007 g/mol |

IUPAC名 |

lanthanum(3+);trifluoride |

InChI |

InChI=1S/3FH.La/h3*1H;/q;;;+3/p-3 |

InChIキー |

BYMUNNMMXKDFEZ-UHFFFAOYSA-K |

SMILES |

F[La](F)F |

正規SMILES |

[F-].[F-].[F-].[La+3] |

| 13709-38-1 | |

ピクトグラム |

Acute Toxic; Irritant |

同義語 |

LaF3 lanthanum fluoride lanthanum trifluoride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)